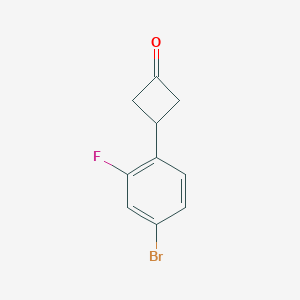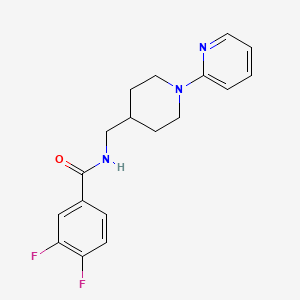![molecular formula C21H30ClN5O4S B2881881 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide CAS No. 1251586-66-9](/img/structure/B2881881.png)
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea typically involves multiple steps, starting from commercially available starting materials
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Urea Moiety: The final step involves the coupling of the fluoro-substituted indole derivative with the urea moiety. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a suitable base.
Industrial Production Methods
Industrial production of N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluoro group.
Substitution: Substituted derivatives with nucleophiles replacing the fluoro group.
科学研究应用
N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of biological processes and as a probe to investigate the function of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
作用机制
The mechanism of action of N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)carbamate
- N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)thiourea
- N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)amide
Uniqueness
N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea is unique due to its specific structural features, including the presence of the fluoro-substituted indole ring and the tetrahydrofuran-2-ylmethyl urea moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(3-propan-2-yloxypropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN5O4S/c1-16(2)31-14-4-9-23-20(28)19-15-25(3)24-21(19)32(29,30)27-12-10-26(11-13-27)18-7-5-17(22)6-8-18/h5-8,15-16H,4,9-14H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJXTXMIKUUSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CN(N=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2881802.png)
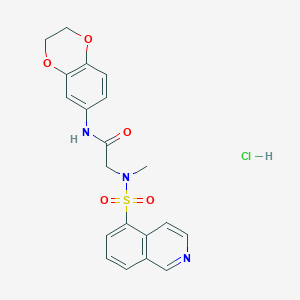
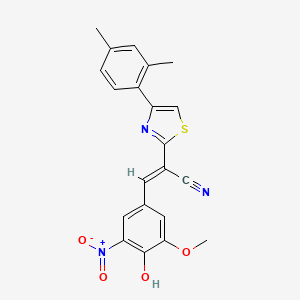
![N'-benzyl-N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2881808.png)
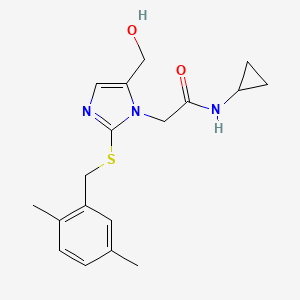
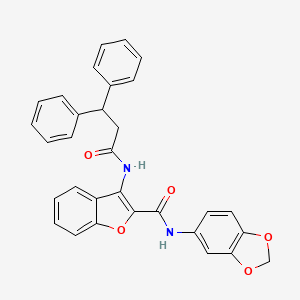
![3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2881812.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2881815.png)
![N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2881817.png)
